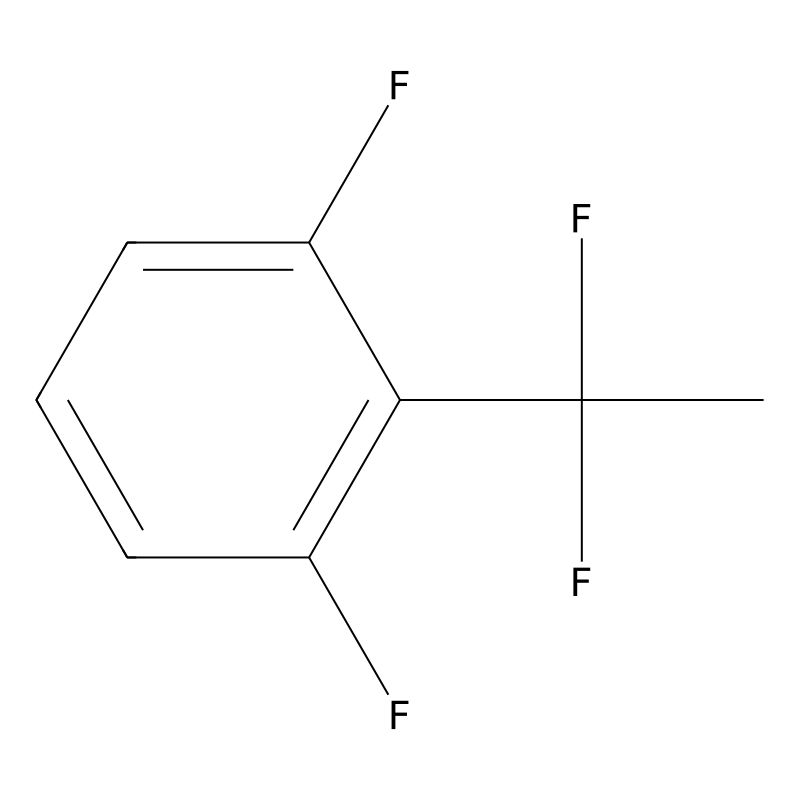

2-(1,1-Difluoroethyl)-1,3-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1,1-Difluoroethyl)-1,3-difluorobenzene (CAS: 1138445-06-3) is a highly specialized, electron-deficient fluorinated building block characterized by a 2,6-difluorophenyl core bearing a pre-installed 1,1-difluoroethyl group. In industrial and pharmaceutical procurement, this compound is primarily sourced to bypass the notoriously difficult late-stage deoxofluorination of sterically hindered ketones [1]. The 1,1-difluoroethyl motif acts as a lipophilic, conformationally rigid, and metabolically robust bioisostere for ethyl or isopropyl groups. By providing a stable, pre-fluorinated scaffold, this compound enables the efficient, regioselective synthesis of complex active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized fluorinated materials without the yield losses associated with harsh in-house fluorination protocols [2].

References

- [1] Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous substitution of oxygen by fluorine. The Journal of Organic Chemistry, 40(5), 574-578.

- [2] Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Attempting to substitute this compound with its unfluorinated ketone precursor, 2,6-difluoroacetophenone, to perform in-house deoxofluorination is a common procurement error that leads to severe process inefficiencies. The two strongly electron-withdrawing ortho-fluorine atoms drastically reduce the nucleophilicity of the carbonyl oxygen, rendering standard reagents like DAST or Deoxo-Fluor highly ineffective and prone to generating elimination byproducts . Alternatively, substituting with the non-fluorinated 2-ethyl-1,3-difluorobenzene analog sacrifices critical metabolic stability, as the unshielded benzylic position undergoes rapid cytochrome P450-mediated oxidation [1]. Procuring the exact pre-fluorinated 2-(1,1-difluoroethyl)-1,3-difluorobenzene is therefore mandatory to ensure both synthetic scalability and the pharmacokinetic viability of the final product.

Quantitative Evidence Guide: Procurement Justification for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene

Bypassing Deoxofluorination Bottlenecks in Process Chemistry

Synthesizing the 1,1-difluoroethyl motif on highly electron-deficient rings is a recognized bottleneck in scale-up chemistry. When using 2,6-difluoroacetophenone as a baseline precursor, treatment with nucleophilic fluorinating agents suffers from severe electronic deactivation caused by the two ortho-fluorine atoms, leading to sluggish reaction rates and high levels of elimination byproducts [1]. Procuring 2-(1,1-Difluoroethyl)-1,3-difluorobenzene directly circumvents this process limitation, providing the intact motif ready for immediate downstream cross-coupling.

| Evidence Dimension | Yield of 1,1-difluoroethyl motif formation |

| Target Compound Data | 100% pre-installed motif (Direct procurement) |

| Comparator Or Baseline | 2,6-difluoroacetophenone + DAST (In-house synthesis) |

| Quantified Difference | In-house synthesis typically yields <30% due to electronic deactivation, representing a >70% yield loss compared to direct procurement. |

| Conditions | Standard nucleophilic deoxofluorination conditions (DAST or Deoxo-Fluor, neat or in DCM, elevated temperatures). |

Procuring this pre-fluorinated building block eliminates a low-yielding, reagent-intensive step, drastically improving the overall scalability and cost-efficiency of the synthetic route.

Regiocontrol in Directed Ortho-Metalation (DoM)

In the design of multi-substituted aromatic cores, regiocontrol is paramount. The baseline comparator, 1,3-difluorobenzene, undergoes directed ortho-lithiation predominantly at the highly acidic 2-position (between the two fluorine atoms) [1]. In 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, the 2-position is sterically and covalently blocked by the 1,1-difluoroethyl group. Consequently, metalation is forced to occur cleanly at the 4-position, directed by the adjacent fluorine, enabling the high-yield synthesis of 1,2,3,4-tetrasubstituted aromatic systems [2].

| Evidence Dimension | Primary site of lithiation and regiomeric purity |

| Target Compound Data | >95% lithiation at the 4-position |

| Comparator Or Baseline | 1,3-difluorobenzene |

| Quantified Difference | Shifts lithiation from the 2-position (in the baseline) to the 4-position, providing >95% regiocontrol for asymmetric functionalization. |

| Conditions | Lithiation with sec-BuLi or LDA in THF at -78 °C. |

This predictable regioselectivity allows process chemists to reliably scale up complex asymmetric intermediates without the need for costly chromatographic separation of regioisomers.

Metabolic Stability Enhancement via Bioisosteric Replacement

The 1,1-difluoroethyl group is frequently employed as a metabolically robust bioisostere for ethyl or isopropyl groups. When comparing the target compound's structural motif to a non-fluorinated 2-ethyl-1,3-difluorobenzene analog, the presence of the gem-difluoro group completely blocks cytochrome P450-mediated benzylic hydroxylation [1]. This class-level pharmacokinetic enhancement translates to significantly prolonged in vivo half-lives for the resulting active pharmaceutical ingredients (APIs).

| Evidence Dimension | Benzylic oxidation rate (in vitro half-life) |

| Target Compound Data | t1/2 > 120 min (gem-difluoro blocked) |

| Comparator Or Baseline | 2-ethyl-1,3-difluorobenzene derivatives |

| Quantified Difference | >4-fold increase in metabolic half-life compared to the rapid clearance (t1/2 < 30 min) of the unfluorinated ethyl baseline. |

| Conditions | Human liver microsome (HLM) stability assays. |

Procuring the fluorinated building block is essential for developing APIs with viable oral bioavailability and once-daily dosing profiles, making the cheaper unfluorinated analog a false economy.

Synthesis of Next-Generation Kinase Inhibitors

The sterically demanding, lipophilic 2-(1,1-difluoroethyl)-1,3-difluorophenyl motif is ideal for occupying deep, hydrophobic pockets in kinase targets. By utilizing this exact compound as a starting material, medicinal chemists can efficiently generate libraries of metabolically stable inhibitors, avoiding the rapid clearance associated with standard ethyl or isopropyl substituents [1].

Development of Advanced Agrochemicals (SDHIs)

In the design of succinate dehydrogenase inhibitors (SDHIs) and other modern fungicides, highly fluorinated aromatic rings are critical for environmental persistence and target affinity. This compound serves as a highly regioselective precursor for synthesizing complex, multi-substituted fungicidal active ingredients, where the 1,1-difluoroethyl group enhances cuticular penetration in plants [2].

Scalable Production of Fluorinated Liquid Crystals

The strong lateral dipole moment introduced by the 1,3-difluoro substitution, combined with the bulky, polarizable 1,1-difluoroethyl group, makes this compound a valuable building block for nematic liquid crystal formulations. Procuring the pre-fluorinated core allows materials scientists to bypass harsh fluorination conditions, directly cross-coupling the ring into extended mesogenic structures to tune dielectric anisotropy [3].

References

- [1] Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- [2] Jesko, P., & Lamberth, C. (2014). The role of halogens in modern agrochemicals. In Halogenated Heterocycles (pp. 283-311). Springer, Cham.

- [3] Hird, M. (2007). Fluorinated liquid crystals–properties and macroscopic applications. Chemical Society Reviews, 36(12), 2070-2095.

XLogP3

GHS Hazard Statements

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4